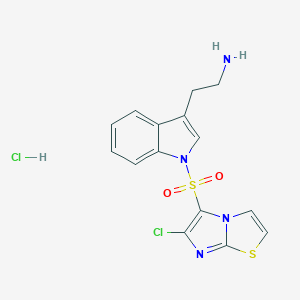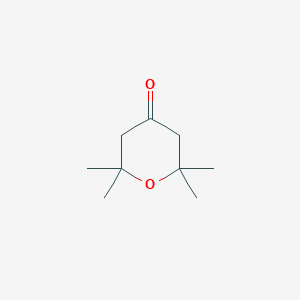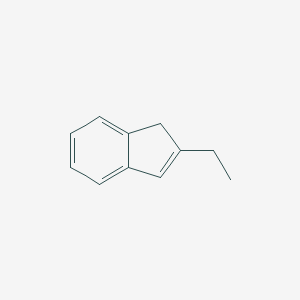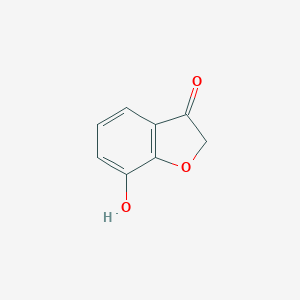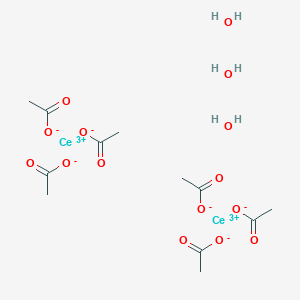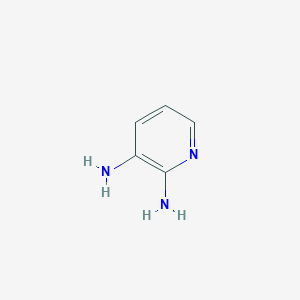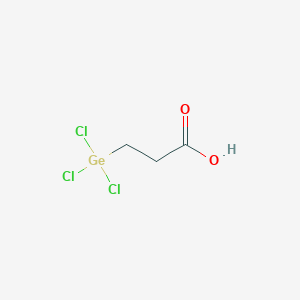
Triammonium hydrogen ethylenediaminetetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triammonium hydrogen ethylenediaminetetraacetate, also known as triammonium EDTA, is a chemical compound that is widely used in scientific research. It is a chelating agent that can bind to metal ions, making it useful in various applications, including medical research, biochemistry, and environmental analysis.
Mechanism of Action
Triammonium EDTA works by binding to metal ions, forming a complex that is soluble in water. This makes it easier to remove metal ions from solutions, which is useful in a variety of applications.
Biochemical and Physiological Effects:
Triammonium EDTA has no known biochemical or physiological effects in humans. However, it is important to handle the compound with care, as it can be toxic if ingested or inhaled.
Advantages and Limitations for Lab Experiments
The advantages of using Triammonium hydrogen ethylenediaminetetraacetate EDTA in lab experiments include its ability to remove metal ions from solutions, which can improve the accuracy and reliability of experimental results. However, the compound can be expensive and difficult to obtain, which can limit its use in some applications.
Future Directions
There are many future directions for research involving Triammonium hydrogen ethylenediaminetetraacetate EDTA. One area of interest is its potential use in environmental analysis, where it could be used to remove heavy metals from contaminated water sources. Additionally, researchers are exploring the use of Triammonium hydrogen ethylenediaminetetraacetate EDTA in medical applications, such as drug delivery and cancer treatment. Overall, Triammonium hydrogen ethylenediaminetetraacetate EDTA is a versatile and useful compound with many potential applications in scientific research.
Synthesis Methods
Triammonium EDTA can be synthesized by reacting ethylenediaminetetraacetic acid with ammonium hydroxide. The reaction produces a white crystalline powder that is soluble in water.
Scientific Research Applications
Triammonium EDTA is commonly used in scientific research as a chelating agent to remove metal ions from solutions. This makes it useful in a variety of applications, including environmental analysis, food science, and medical research.
properties
CAS RN |
15934-01-7 |
|---|---|
Product Name |
Triammonium hydrogen ethylenediaminetetraacetate |
Molecular Formula |
C10H25N5O8 |
Molecular Weight |
343.33 g/mol |
IUPAC Name |
triazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.3H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);3*1H3 |
InChI Key |
XKWFRVVFRZYIFP-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[NH4+].[NH4+].[NH4+] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[NH4+].[NH4+].[NH4+] |
Other CAS RN |
15934-01-7 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)
![Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate](/img/structure/B105605.png)

